molecular formula C11H12ClNO3 B2992416 2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide CAS No. 2260931-44-8

2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide

Cat. No.: B2992416
CAS No.: 2260931-44-8
M. Wt: 241.67
InChI Key: QKLBYODTCLRZIH-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methoxyphenyl group, and an acetamide moiety

Mechanism of Action

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to dna or inhibiting specific enzymes

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide are currently unknown. Based on the structure of the compound, it may be involved in reactions at the benzylic position . .

Pharmacokinetics

Information on its bioavailability, half-life, metabolism, and excretion is currently unavailable . Further pharmacokinetic studies are needed to understand how this compound is processed in the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific studies on this compound, it is difficult to predict its potential effects. Similar compounds have been shown to induce apoptosis or inhibit cell growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide typically involves the reaction of 2-methoxybenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide is unique due to the presence of both a methoxy group and a chloro group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-16-10-5-3-2-4-8(10)9(14)7-13-11(15)6-12/h2-5H,6-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLBYODTCLRZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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